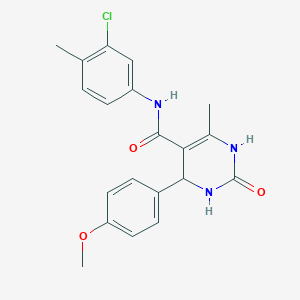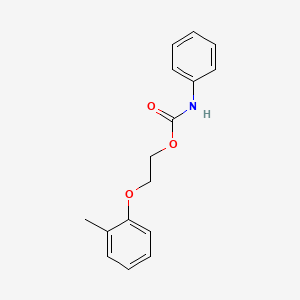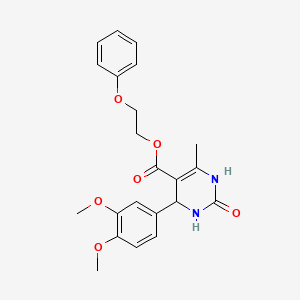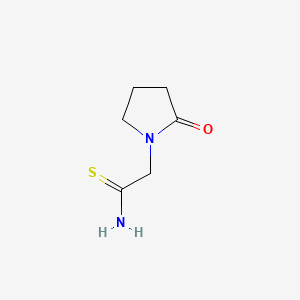![molecular formula C41H24N2O5 B5186904 5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the class of isoindole-1,3(2H)-diones. It has been widely studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices.
Mécanisme D'action
The mechanism of action of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is not fully understood. However, it is believed that the compound acts as a charge transport material in electronic devices. The compound has a high electron affinity, which allows it to efficiently transport electrons in the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. However, some studies have suggested that the compound may exhibit antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential health benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments include its excellent thermal and photochemical stability, high electron affinity, and potential for use in various electronic devices. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for research on '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. One potential direction is to investigate its potential application in the field of organic photovoltaics. Another direction is to explore its use in the development of new electronic devices such as organic memory devices and organic lasers. Additionally, further research is needed to fully understand the mechanism of action and potential health benefits of this compound.
Méthodes De Synthèse
The synthesis of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' can be achieved through a variety of methods, including Suzuki coupling reaction, Sonogashira coupling reaction, and Stille coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for the synthesis of this compound. The reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' has been extensively studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Propriétés
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H24N2O5/c44-37(27-19-21-31-33(23-27)40(47)42(38(31)45)35-17-9-7-15-29(35)25-11-3-1-4-12-25)28-20-22-32-34(24-28)41(48)43(39(32)46)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFBGBIJBVAFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(biphenyl-2-yl)-1H-isoindole-1,3(2H)-dione] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)
